N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide
CAS No.:
Cat. No.: VC17805074
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H12N2O2 | 
|---|---|
| Molecular Weight | 180.20 g/mol | 
| IUPAC Name | N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide | 
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11) | 
| Standard InChI Key | MNXSZAWBGTXQAF-UHFFFAOYSA-N | 
| Isomeric SMILES | CC1=C(C=CC(=C1)/C(=N/O)/N)OC | 
| Canonical SMILES | CC1=C(C=CC(=C1)C(=NO)N)OC | 
Introduction
Structural Characteristics and Molecular Properties
N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide (molecular formula: ) features a benzene core with three distinct substituents (Fig. 1):
- 
Carboximidamide group (-C(=N-OH)NH) at position 1, enabling metal chelation and hydrogen bonding.
 - 
Methoxy group (-OCH) at position 4, contributing electron-donating effects and modulating solubility.
 - 
Methyl group (-CH) at position 3, enhancing lipophilicity and steric bulk.
 
Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Weight | 196.21 g/mol | 
| LogP (Predicted) | 1.45 ± 0.2 | 
| Hydrogen Bond Donors | 3 (NH, N-OH) | 
| Hydrogen Bond Acceptors | 4 (OCH, N-OH, C=O) | 
| Topological Polar Surface Area | 89.6 Ų | 
The carboximidamide group’s dual nitrogen-oxygen coordination sites facilitate interactions with transition metals, a property exploited in catalytic and biochemical applications.
Synthetic Routes and Optimization
Primary Synthesis Pathways
The compound is synthesized via a three-step protocol:
- 
Nitration of 3-methyl-4-methoxybenzoic acid to introduce a nitro group at position 1.
 - 
Reduction of the nitro group to an amine using Pd/C and hydrogen gas.
 - 
Reaction with hydroxylamine hydrochloride under acidic conditions to form the carboximidamide moiety.
 
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| 1 | HNO/HSO, 0°C | 78 | 
| 2 | H (1 atm), Pd/C, ethanol, 25°C | 85 | 
| 3 | NHOH·HCl, HCl, reflux | 62 | 
Challenges include regioselectivity during nitration and side reactions during hydroxylamine coupling, necessitating strict pH control.
Industrial-Scale Production
Continuous flow reactors improve yield (up to 73%) by minimizing decomposition of the thermally sensitive hydroxylamine intermediate. Solvent systems such as ethanol-water (4:1) enhance solubility while reducing byproduct formation.
Reactivity and Functionalization
Metal Chelation
The carboximidamide group binds divalent cations (e.g., Fe, Cu) with dissociation constants () comparable to EDTA derivatives:
Metal-Binding Affinity
| Metal Ion | (M) | Coordination Mode | 
|---|---|---|
| Fe | Bidentate (N,O) | |
| Cu | Tridentate (N,O, methoxy) | 
This property underpins its role in inhibiting metalloenzymes like histone deacetylases (HDACs) .
Electrophilic Substitution
The methyl group directs electrophiles to the ortho and para positions, enabling halogenation and sulfonation. For example, bromination in acetic acid yields a mono-brominated derivative at position 5 (yield: 68%).
| Strain | MIC (µg/mL) | Mechanism | 
|---|---|---|
| S. aureus | 64 | Cell wall synthesis disruption | 
| E. faecalis | 128 | DNA gyrase inhibition | 
Activity against Gram-negative pathogens is limited by outer membrane permeability barriers.
Anticancer Properties
Preliminary cytotoxicity screening against human cancer cell lines reveals selective activity:
IC Values
| Cell Line | IC (µM) | 
|---|---|
| HeLa (cervical) | 18.7 | 
| MCF-7 (breast) | 22.4 | 
| HEK-293 (normal) | >100 | 
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .
Prodrug Development and Bioconversion
The N'-hydroxy group serves as a prodrug motif, enabling enzymatic conversion to active metabolites. For instance, esterase-mediated hydrolysis releases hydroxylamine, which inhibits ribonucleotide reductase in cancer cells .
Prodrug Stability
| Condition | Half-Life (h) | Major Metabolite | 
|---|---|---|
| Plasma (human) | 2.3 | 4-Methoxy-3-methylbenzoic acid | 
| Liver microsomes | 0.8 | Hydroxylamine derivative | 
Comparative Analysis with Structural Analogs
Substituent positioning critically influences bioactivity:
Bioactivity Comparison
| Compound | HDAC Inhibition (IC, µM) | LogP | 
|---|---|---|
| N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide | 8.5 | 1.45 | 
| 2-Amino-N'-hydroxy-6-methyl analog | 6.2 | 0.92 | 
| 3-Amino-N'-hydroxy-4-methyl analog | 12.1 | 1.78 | 
The methoxy group enhances solubility but reduces membrane permeability relative to methyl-substituted analogs.
Stability and Degradation Pathways
The compound decomposes under UV light (λ = 254 nm) via N-O bond cleavage, forming 4-methoxy-3-methylbenzonitrile as the primary degradation product. Storage at -20°C in amber vials extends shelf life to >12 months.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume